3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
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Overview
Description
3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one is an organic compound that features a furan ring, a sulfonyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of the phenylpropanone backbone: This can be achieved through Friedel-Crafts acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylpropanone backbone.
Reduction: Reduction reactions could target the carbonyl group in the phenylpropanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Biological Studies: Could be used in studies involving enzyme interactions or metabolic pathways.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The sulfonyl group could play a key role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-3-(phenyl)sulfonyl-1-phenylpropan-1-one: Lacks the 4-methyl group on the phenyl ring.
3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-propan-1-one: Lacks the phenyl group on the propanone backbone.
Uniqueness
The presence of both the furan ring and the sulfonyl group, along with the specific substitution pattern, makes 3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one unique. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4S/c1-15-9-11-17(12-10-15)25(22,23)20(19-8-5-13-24-19)14-18(21)16-6-3-2-4-7-16/h2-13,20H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJVSHIAHKUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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